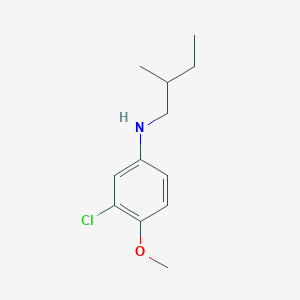![molecular formula C11H15Br2N B13269106 Tert-butyl[(3,4-dibromophenyl)methyl]amine](/img/structure/B13269106.png)
Tert-butyl[(3,4-dibromophenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(3,4-dibromophenyl)methyl]amine is an organic compound with the molecular formula C11H15Br2N It is a tertiary amine with a tert-butyl group attached to a phenyl ring that is substituted with two bromine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3,4-dibromophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,4-dibromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3,4-dibromophenyl)methyl]amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenylmethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include tert-butyl[(3,4-dihydroxyphenyl)methyl]amine or tert-butyl[(3,4-dialkoxyphenyl)methyl]amine.
Oxidation Reactions: Products include tert-butyl[(3,4-dibromophenyl)methyl]nitrosoamine or tert-butyl[(3,4-dibromophenyl)methyl]nitroamine.
Reduction Reactions: Products include this compound with reduced bromine atoms.
Scientific Research Applications
Tert-butyl[(3,4-dibromophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl[(3,4-dibromophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amine group, forming hydrogen bonds or ionic interactions. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(3,4-dichlorophenyl)methyl]amine
- Tert-butyl[(3,4-difluorophenyl)methyl]amine
- Tert-butyl[(3,4-dimethylphenyl)methyl]amine
Uniqueness
Tert-butyl[(3,4-dibromophenyl)methyl]amine is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine or fluorine atoms. This can lead to different reactivity and interaction profiles. The tert-butyl group also provides steric bulk, which can influence the compound’s binding and reactivity in various applications.
Properties
Molecular Formula |
C11H15Br2N |
|---|---|
Molecular Weight |
321.05 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15Br2N/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
ZSKIZUIGUYURJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269033.png)
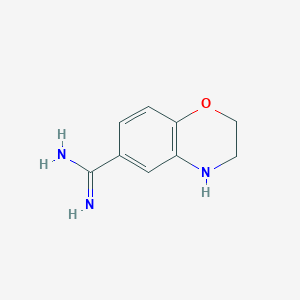
![3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile](/img/structure/B13269039.png)
![{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13269041.png)
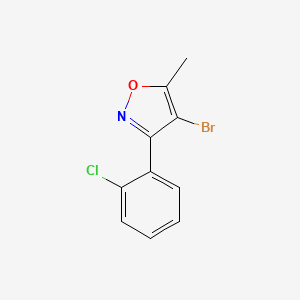
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13269043.png)
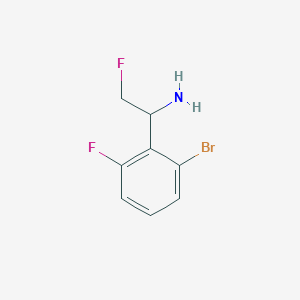
![2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B13269050.png)


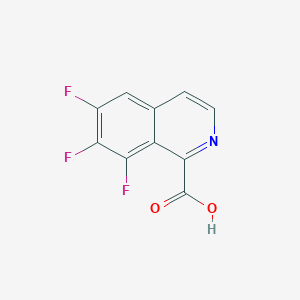
![5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13269085.png)
